1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride

CAS No.: 1803612-28-3

Cat. No.: VC2895800

Molecular Formula: C11H17Cl3N2

Molecular Weight: 283.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803612-28-3 |

|---|---|

| Molecular Formula | C11H17Cl3N2 |

| Molecular Weight | 283.6 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-1,4-diazepane;dihydrochloride |

| Standard InChI | InChI=1S/C11H15ClN2.2ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;;/h1-2,4-5,13H,3,6-9H2;2*1H |

| Standard InChI Key | NNGYTFHQODDYPS-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)C2=CC=CC=C2Cl.Cl.Cl |

| Canonical SMILES | C1CNCCN(C1)C2=CC=CC=C2Cl.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

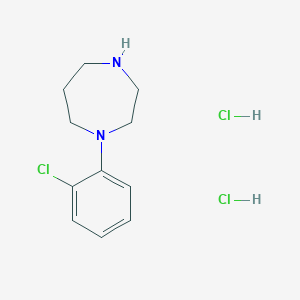

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride contains a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4. The compound features a 2-chlorophenyl group attached to the nitrogen at position 1, while existing as a dihydrochloride salt. This structure can be compared to related compounds such as 1-(2-phenylethyl)-1,4-diazepane, which has been documented in chemical databases .

The molecular structure of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride shares the diazepane scaffold with several compounds that have garnered interest in medicinal chemistry. The 2-chlorophenyl substituent likely influences the compound's electronic properties, lipophilicity, and potential binding characteristics with biological targets.

Predicted Physical and Chemical Properties

Based on structural similarity to documented compounds such as 1-(2-phenylethyl)-1,4-diazepane, we can predict several properties of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride. The following table presents estimated physical and chemical properties:

These properties suggest that 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride would demonstrate good stability under standard laboratory conditions and favorable solubility characteristics for pharmaceutical applications. The dihydrochloride salt form would significantly enhance water solubility compared to the free base.

Biological Activity and Pharmacological Properties

Research Applications

Recent research has demonstrated interest in diazepane compounds for novel pharmaceutical applications. Notably, a 2025 publication indicates that certain diazepane derivatives are being investigated as potential inhibitors of SARS-CoV-2 main protease (Mpro) . This suggests potential antiviral applications for compounds containing the diazepane scaffold.

The following table summarizes potential research applications for 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride:

These potential applications highlight the compound's relevance in contemporary pharmaceutical research, particularly in addressing current public health challenges.

Comparison with Structurally Related Compounds

Structural Analogs

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride belongs to a family of structurally related compounds that include various substituted diazepanes. Comparative analysis with documented analogs provides valuable insights into its potential properties and applications.

Key structural analogs include:

-

1-(2-phenylethyl)-1,4-diazepane: Features a phenylethyl group rather than a direct phenyl attachment to the diazepane nitrogen

-

Various substituted diazepanes documented in recent research on SARS-CoV-2 inhibitors, including (4-(2-chlorobenzyl)-1,4-diazepan-1-yl)(5-chloropyridin-3-yl)methanone

The structural comparison reveals important differences in the nature of substitution at the nitrogen positions and the presence of additional functional groups that would influence biological activity.

Comparative Properties

The following table presents a comparative analysis of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride with a structurally related compound:

This comparison highlights how structural modifications and salt formation can significantly influence physicochemical properties, which in turn affect biological activity and pharmaceutical applications.

Current Research Trends and Future Perspectives

Recent Research Developments

Recent scientific literature indicates growing interest in diazepane derivatives for various applications. Particularly noteworthy is research published in April 2025 focusing on the "hit-to-lead optimization of a SARS-CoV-2 Mpro diazepane hit (identified by computational methods)" . This research direction suggests that compounds containing the diazepane scaffold, potentially including 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride, may have relevant applications in antiviral drug discovery.

The development of synthetic methodologies for functionalizing diazepane scaffolds has also seen advances, with researchers reporting efficient procedures for reductive amination and amide coupling reactions that could be applied to the synthesis of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride .

Future Research Directions

Based on current trends and the structural features of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride, several promising research directions emerge:

-

Evaluation as a potential antiviral agent, particularly against SARS-CoV-2 and related viral pathogens

-

Investigation of structure-activity relationships through systematic modification of the chlorophenyl substituent

-

Development of optimized synthetic routes for large-scale preparation

-

Exploration of potential applications in neuropharmacology based on the activity profiles of related diazepane compounds

These research directions highlight the potential significance of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride in addressing current challenges in medicinal chemistry and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume